1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- is a complex organic compound with a unique structure that includes an azecine ring and a propanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Cyclization reactions: to form the azecine ring.
Amine functionalization: to introduce the propanamine group.
Stereoselective synthesis: to ensure the correct (3R)- configuration.
Industrial Production Methods
Industrial production of this compound may involve:
Batch processing: for small-scale synthesis.
Continuous flow reactors: for large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted azecine derivatives.
Scientific Research Applications
1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- involves:
Binding to specific molecular targets: Such as enzymes or receptors.
Modulating biochemical pathways: Affecting processes like signal transduction or metabolic pathways.
Exerting physiological effects: Leading to therapeutic outcomes or biological responses.
Comparison with Similar Compounds
Similar Compounds
1H-Indole, octahydro-3-methyl-: Shares structural similarities but differs in its biological activity and applications.
1-Naphthalenol, 1,2,3,4,4a,7,8,8a-octahydro-1,6-dimethyl-4-(1-methylethyl)-: Another structurally related compound with distinct chemical properties.
Uniqueness
1(2H)-Azecinepropanamine, octahydro-3-methyl-, (3R)- is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
351331-27-6 |
---|---|
Molecular Formula |
C13H28N2 |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
3-[(3R)-3-methylazecan-1-yl]propan-1-amine |
InChI |
InChI=1S/C13H28N2/c1-13-8-5-3-2-4-6-10-15(12-13)11-7-9-14/h13H,2-12,14H2,1H3/t13-/m1/s1 |
InChI Key |
PPPRFIZNQYJYBX-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@H]1CCCCCCCN(C1)CCCN |
Canonical SMILES |
CC1CCCCCCCN(C1)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.